N-[(1,2-dimethyl-1H-indol-5-yl)methyl]-4-(trifluoromethyl)benzamide
Description
N-[(1,2-Dimethyl-1H-indol-5-yl)methyl]-4-(trifluoromethyl)benzamide is a benzamide derivative characterized by a 1,2-dimethylindole moiety linked via a methylene group to a 4-(trifluoromethyl)benzamide scaffold. The indole ring system contributes to aromatic π-π stacking interactions, while the trifluoromethyl group enhances hydrophobicity and metabolic stability.
Properties
IUPAC Name |
N-[(1,2-dimethylindol-5-yl)methyl]-4-(trifluoromethyl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17F3N2O/c1-12-9-15-10-13(3-8-17(15)24(12)2)11-23-18(25)14-4-6-16(7-5-14)19(20,21)22/h3-10H,11H2,1-2H3,(H,23,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FGSFSZJSJQRBFP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(N1C)C=CC(=C2)CNC(=O)C3=CC=C(C=C3)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17F3N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(1,2-dimethyl-1H-indol-5-yl)methyl]-4-(trifluoromethyl)benzamide typically involves the following steps:
Formation of the Indole Moiety: The indole ring can be synthesized through various methods, such as the Fischer indole synthesis, which involves the reaction of phenylhydrazine with ketones or aldehydes.
Introduction of the Trifluoromethyl Group: The trifluoromethyl group can be introduced using reagents like trifluoromethyl iodide (CF3I) or trifluoromethyl sulfonates under radical or nucleophilic conditions.
Coupling Reactions: The final step involves coupling the indole derivative with 4-(trifluoromethyl)benzoyl chloride in the presence of a base like triethylamine to form the desired benzamide compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. Techniques such as continuous flow chemistry and automated synthesis can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the indole moiety, using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed on the benzamide group using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, often facilitated by strong bases or nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Sodium hydride (NaH), potassium tert-butoxide (KOtBu)
Major Products Formed
Oxidation: Formation of indole-2,3-diones
Reduction: Formation of amines or alcohols
Substitution: Formation of substituted indole derivatives
Scientific Research Applications
N-[(1,2-dimethyl-1H-indol-5-yl)methyl]-4-(trifluoromethyl)benzamide has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects, particularly in drug development.
Mechanism of Action
The mechanism of action of N-[(1,2-dimethyl-1H-indol-5-yl)methyl]-4-(trifluoromethyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The indole moiety can bind to various biological targets, while the trifluoromethyl group can enhance binding affinity and metabolic stability. The compound may modulate signaling pathways, leading to its observed biological effects .
Comparison with Similar Compounds
Key Observations :
- Heterocyclic Systems: The target compound’s indole group distinguishes it from analogs featuring isoxazole (compound 6), thiadiazole (8a–c), or tetrazole (PDB ligand) . Indole’s planar structure may enhance binding via π-π stacking compared to non-aromatic heterocycles.
- Trifluoromethyl Group : Present in both the target compound and the PDB ligand , this group improves lipophilicity and resistance to oxidative metabolism.
Binding Affinity and Docking Studies
The Glide XP scoring function, which evaluates hydrophobic enclosure, hydrogen bonding, and desolvation effects, highlights the importance of substituent effects on binding .
Pharmacokinetic and Physicochemical Properties
- Melting Points : Analogs with rigid heterocycles (e.g., 8a, mp 290°C) exhibit higher melting points than the target compound (data unreported), suggesting differences in crystalline packing .
- Metabolic Stability : The indole-methyl group in the target compound may confer slower hepatic clearance compared to ethyl esters (8b, 8c) or tetrazoles (PDB ligand) .
Biological Activity
N-[(1,2-dimethyl-1H-indol-5-yl)methyl]-4-(trifluoromethyl)benzamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The compound has the following structural formula:
- Chemical Formula : C15H14F3N
- Molecular Weight : 283.27 g/mol
The presence of the indole and trifluoromethyl groups suggests potential interactions with biological targets, particularly in the context of receptor binding and enzyme inhibition.
- Receptor Interaction : The compound may interact with various receptors, potentially influencing neurotransmitter systems. For example, indole derivatives are known to modulate serotonin receptors, which could impact mood and anxiety disorders.
- Enzyme Inhibition : The benzamide moiety is often associated with inhibition of enzymes involved in cancer progression. Studies have shown that benzamide derivatives can inhibit dihydrofolate reductase (DHFR), a target in cancer therapy .
Therapeutic Applications
- Cancer Treatment : Preliminary studies indicate that this compound may exhibit anti-tumor properties by inhibiting cell proliferation in various cancer cell lines.
- Neurological Disorders : The compound's potential to interact with neurotransmitter systems suggests it could be investigated for treating conditions such as depression or anxiety.
Study 1: Antitumor Activity
A study evaluated the effects of various benzamide derivatives on cancer cell lines. The results showed that compounds similar to this compound significantly reduced cell viability in breast cancer cells by inducing apoptosis through caspase activation .
Study 2: Neuropharmacological Effects
In a neuropharmacological study, the compound was tested for its ability to modulate serotonin receptor activity. Results indicated that it exhibited selective binding to serotonin receptors, which could provide insights into its potential use in treating mood disorders .
Data Table: Summary of Biological Activities
Q & A
Basic Research Questions
Q. What are the key steps in synthesizing N-[(1,2-dimethyl-1H-indol-5-yl)methyl]-4-(trifluoromethyl)benzamide, and how can reaction conditions be optimized?
- Methodology : Synthesis typically involves coupling an indole derivative (e.g., 5-(1,3-dimethyl-1H-pyrazol-4-yl)-1,3,4-oxadiazole-2-thiol) with a benzoyl chloride intermediate under basic conditions (e.g., K₂CO₃ in DMF at room temperature) . Optimization includes adjusting stoichiometry, solvent polarity (DMF enhances nucleophilicity), and reaction time to improve yields. Low yields (e.g., 6–17% in related indole derivatives) may arise from steric hindrance or competing side reactions .
Q. How is the compound characterized structurally, and what analytical techniques are critical for validation?
- Methodology : Use , , and HRMS to confirm molecular structure and purity. For example, resolves methyl and trifluoromethyl groups, while HRMS validates molecular weight (e.g., exact mass 398.12 g/mol for analogs) . X-ray crystallography or 2D NMR (e.g., COSY, HSQC) may resolve ambiguities in stereochemistry or substituent positioning .
Q. What initial structure-activity relationships (SAR) can be inferred for this compound in anticancer research?
- Methodology : Compare bioactivity of analogs with varying substituents. For instance, replacing the trifluoromethyl group with nitro or pyridyl groups alters cytotoxicity against cancer cell lines. The 1,2-dimethylindole moiety enhances metabolic stability, while the benzamide scaffold influences binding to targets like Bcl-2/Mcl-1 .
Advanced Research Questions
Q. How can computational modeling (e.g., molecular docking) predict the compound’s interaction with biological targets?
- Methodology : Use Glide XP docking to simulate binding to targets like Bcl-2/Mcl-1. Key parameters include hydrophobic enclosure scoring (for trifluoromethyl interactions) and hydrogen-bond networks. Validate predictions with SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry) to measure binding affinities .
Q. What strategies resolve contradictions in biological activity data between in vitro and in vivo models?
- Methodology : Investigate pharmacokinetic factors (e.g., metabolic stability via liver microsomes) or off-target effects. For example, discrepancies in IC₅₀ values may arise from poor solubility (use co-solvents like DMSO/PEG) or protein binding in serum . Cross-validate using orthogonal assays (e.g., apoptosis markers vs. proliferation assays).
Q. How does the trifluoromethyl group influence biochemical pathways, and what are its metabolic byproducts?
- Methodology : Radiolabel the trifluoromethyl group (e.g., -NMR tracking) to study metabolic stability. In vitro assays with cytochrome P450 enzymes (e.g., CYP3A4) can identify oxidation pathways. The trifluoromethyl group resists hydrolysis but may form trifluoroacetic acid under oxidative conditions, impacting toxicity profiles .
Q. What synthetic routes minimize impurities during scale-up, and how are intermediates purified?
- Methodology : Optimize coupling reactions (e.g., HATU-mediated amide bond formation) to reduce byproducts like unreacted benzoyl chloride. Use flash chromatography (silica gel, gradient elution) or preparative HPLC (C18 column) for intermediates. For example, N-(benzyloxy)-4-(trifluoromethyl)benzamide requires rigorous drying to avoid hydrolysis .
Q. How do substituents on the indole ring (e.g., 1,2-dimethyl groups) affect target selectivity and off-target effects?
- Methodology : Synthesize analogs with single methyl deletions and test against kinase panels (e.g., Eurofins KinaseProfiler). Methyl groups at the 1-position reduce off-target binding to hERG channels, while 2-methyl enhances solubility via reduced π-π stacking .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
